
2-Methylphenyl oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl oxoacetate: methyl 2-(4-methylphenyl)-2-oxoacetate , is a chemical compound with the molecular formula C10H10O3. Its IUPAC name is methyl (4-methylphenyl) (oxo)acetate . The compound consists of an aromatic ring (phenyl group) substituted with a methyl group and an oxoacetate functional group.
Méthodes De Préparation
Synthetic Routes: The synthesis of 2-Methylphenyl oxoacetate involves the reaction of an appropriate precursor with an oxoacetate reagent. One common method is the Friedel-Crafts acylation of 4-methylacetophenone using oxalyl chloride or oxalyl bromide. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product.
Reaction Conditions:Precursor: 4-methylacetophenone
Reagents: Oxalyl chloride or oxalyl bromide
Solvent: Typically a nonpolar solvent (e.g., dichloromethane)
Temperature: Room temperature or slightly elevated
Catalyst: Lewis acid catalyst (e.g., aluminum chloride)
Industrial Production: While this compound is not produced on a large scale industrially, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Analyse Des Réactions Chimiques
Reactivity: 2-Methylphenyl oxoacetate can undergo several types of reactions:
Acylation: As mentioned earlier, it is synthesized via Friedel-Crafts acylation.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Hydrolysis: Aqueous acid or base (e.g., HCl, NaOH)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Major Products: The major product of hydrolysis is 2-methylbenzoic acid, while reduction yields 2-methylphenyl ethanol.
Applications De Recherche Scientifique
2-Methylphenyl oxoacetate finds applications in:
Organic Synthesis: As an intermediate for various compounds.
Medicinal Chemistry: It may be used in drug development.
Agrochemicals: Potential use in pesticide or herbicide synthesis.
Mécanisme D'action
The exact mechanism of action for 2-Methylphenyl oxoacetate depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
Comparaison Avec Des Composés Similaires
While 2-Methylphenyl oxoacetate is unique due to its specific substitution pattern, similar compounds include other aromatic esters and acyl derivatives.
Propriétés
Numéro CAS |
127303-90-6 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2-methylphenyl) 2-oxoacetate |
InChI |
InChI=1S/C9H8O3/c1-7-4-2-3-5-8(7)12-9(11)6-10/h2-6H,1H3 |
Clé InChI |
BNSQXASHMJFAIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


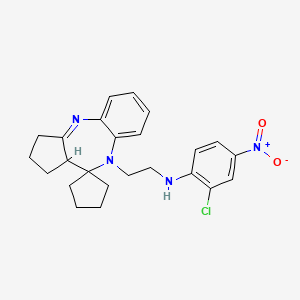
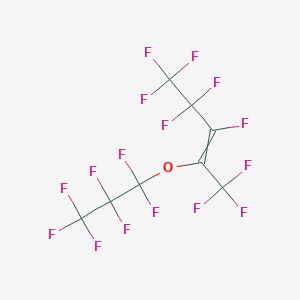
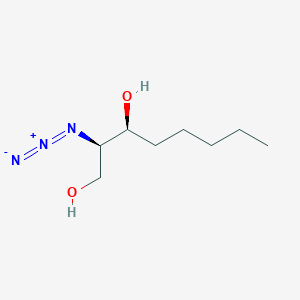
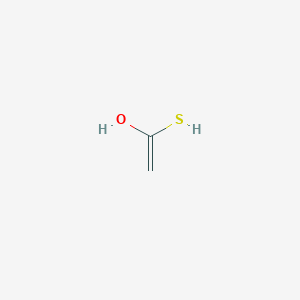
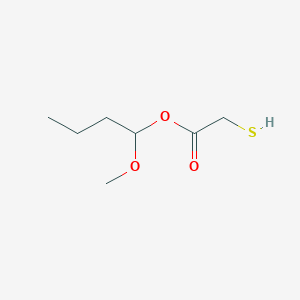
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
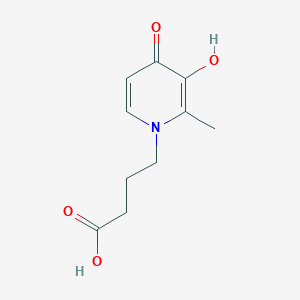
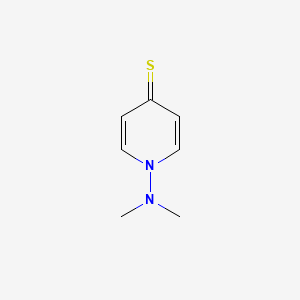
silane](/img/structure/B14277367.png)
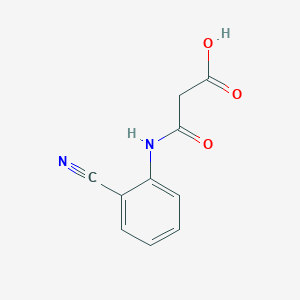
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
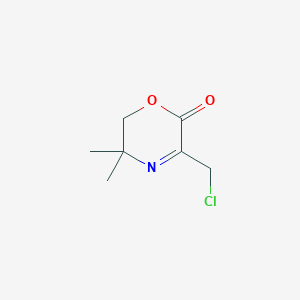
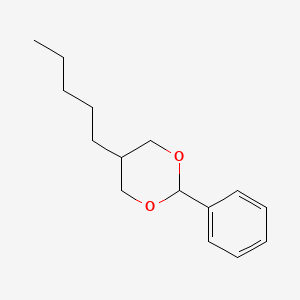
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
